molecular formula C4H7ClN2S B1265836 2-Amino-4-methylthiazole hydrochloride CAS No. 6142-15-0

2-Amino-4-methylthiazole hydrochloride

Cat. No. B1265836
CAS RN: 6142-15-0
M. Wt: 150.63 g/mol
InChI Key: WUMMJVLSXMYDRW-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiazole hydrochloride (2AMTZHCl) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 108-109°C. This compound has been used in various laboratory experiments, including biochemical and physiological studies, due to its unique properties.

Scientific Research Applications

Anti-Hyperglycemic Activity

2-Amino-4-methylthiazole hydrochloride demonstrates significant anti-hyperglycemic activities. Notably, it serves as a precursor in the synthesis of novel dipeptidyl peptidase IV inhibitors, with two compounds synthesized from it showing promising antihyperglycemic effects. This indicates its potential in developing treatments for type II diabetes (Li-da, 2010).

Antimicrobial Potency

This compound is also pivotal in creating metal complexes with antimicrobial properties. Compounds derived from 2-amino-4-methylthiazole, when reacted with metals like cobalt and silver, exhibit significant antimicrobial activity against various gram-negative and gram-positive bacteria. These properties highlight its relevance in combating bacterial infections (Khan et al., 2019).

Dual Inhibitor of Cyclooxygenase/Lipoxygenase

The compound also functions as a dual inhibitor of cyclooxygenase and lipoxygenase, alongside its capacity as a free radical scavenger. This multifaceted bioactivity suggests its potential in anti-inflammatory applications, particularly in the context of cyclooxygenase/lipoxygenase inhibition and free radical scavenging (Bonne et al., 1989).

Electrochemical Properties for Drug Analysis

Its electrochemical properties have been studied for potential applications in drug analysis. This compound exhibits characteristics that could be useful for pharmacokinetic studies when combined with techniques like high-performance liquid chromatography-electrochemical detection (Leroy et al., 1995).

Solubility and Thermodynamic Properties

The solubility and thermodynamic properties of 2-amino-4-methylthiazole in various organic solvents have been extensively studied. This research is crucial in determining its behavior and applications in different solvent environments, which is essential for its practical applications in pharmaceutical and chemical industries (Chen et al., 2017).

Antiprion Activity

Additionally, it is identified as a new class of small molecules with antiprion activity. This discovery opens new avenues for therapeutic interventions against prion diseases, highlighting the importance of 2-aminothiazoles in medicinal chemistry (Gallardo-Godoy et al., 2011).

Mechanism of Action

Target of Action

Thiazole derivatives, which include 2-amino-4-methylthiazole, are known to exhibit a broad spectrum of pharmacological activity . They are often used in antimicrobial, antiretroviral, antifungal, antineoplastic, or antitumor drugs .

Mode of Action

It’s worth noting that the compound’s structure and tautomerization pathways have been studied . The most stable tautomer, with a five-membered ring stabilized by two double C=C and C=N bonds, was detected . This structural information could be crucial in understanding its interaction with biological targets.

Biochemical Pathways

Thiazole derivatives are known to exhibit their potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that they may interact with biochemical pathways related to cell proliferation and survival.

Pharmacokinetics

Its solubility in water and methanol suggests that it may have good bioavailability.

Result of Action

Given its potential inhibitory activity against various cancerous cell lines , it may induce cell death or inhibit cell proliferation in these cells.

Action Environment

It’s worth noting that the compound’s structure was studied using matrix isolation ftir spectroscopy and dft calculations , suggesting that its stability and reactivity could be influenced by environmental conditions such as temperature and light exposure.

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

Future Directions

2-Amino-4-methylthiazole and its derivatives have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They are a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Future research may focus on the structural modification of 2-aminothiazole to develop potent anticancer agents .

Biochemical Analysis

Biochemical Properties

2-Amino-4-methylthiazole hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, depending on the specific enzyme and reaction conditions. Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcriptional regulators. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At high doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular and metabolic functions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as thiamine pyrophosphate-dependent enzymes, which play a role in carbohydrate metabolism. The compound can influence metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites such as pyruvate and acetyl-CoA. Additionally, this compound can affect the levels of cofactors such as NADH and ATP, further impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with mitochondrial transporters can affect mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial enzymes and metabolic processes. Additionally, its presence in the nucleus can affect gene expression by interacting with DNA and transcriptional regulators .

properties

IUPAC Name

4-methyl-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S.ClH/c1-3-2-7-4(5)6-3;/h2H,1H3,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMMJVLSXMYDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064123
Record name 2-Thiazolamine, 4-methyl-, monohydrochloride
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Molecular Weight

150.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

6142-15-0
Record name 2-Thiazolamine, 4-methyl-, hydrochloride (1:1)
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Record name 4-Methyl-thiazol-2-ylamine; hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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